molecular formula C11H10INO2 B13865827 5-iodo-1-propyl-1H-indole-2,3-dione

5-iodo-1-propyl-1H-indole-2,3-dione

Cat. No.: B13865827
M. Wt: 315.11 g/mol
InChI Key: FHXKQEFQCDBMSD-UHFFFAOYSA-N
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Description

5-iodo-1-propyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-iodo-1-propyl-1H-indole-2,3-dione typically involves the iodination of indole-2,3-dione. One common method involves mixing indole-2,3-dione with anhydrous ethanol and acetic acid, followed by the addition of iodine monochloride at elevated temperatures. The reaction mixture is then cooled, and the product is isolated by filtration . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-iodo-1-propyl-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-iodo-1-propyl-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-iodo-1-propyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

5-iodo-1-propyl-1H-indole-2,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H10INO2

Molecular Weight

315.11 g/mol

IUPAC Name

5-iodo-1-propylindole-2,3-dione

InChI

InChI=1S/C11H10INO2/c1-2-5-13-9-4-3-7(12)6-8(9)10(14)11(13)15/h3-4,6H,2,5H2,1H3

InChI Key

FHXKQEFQCDBMSD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=C(C=C2)I)C(=O)C1=O

Origin of Product

United States

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